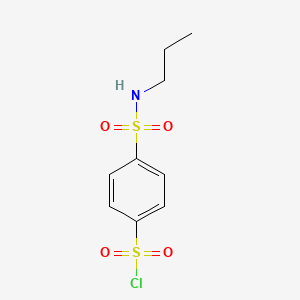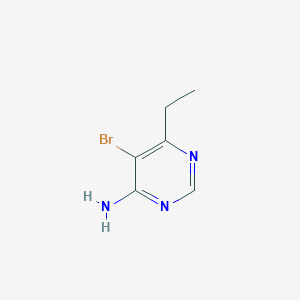![molecular formula C14H17Cl B2551662 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287272-99-3](/img/structure/B2551662.png)
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1990s as part of scientific research into the endocannabinoid system and has since been used extensively in laboratory experiments to understand the mechanisms of action of cannabinoids.
Wirkmechanismus
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When this compound binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the various physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It has been shown to have analgesic properties, meaning it can reduce pain sensation. It also has anti-inflammatory properties and has been shown to reduce inflammation in various tissues. Additionally, this compound has been shown to have effects on mood and behavior, including reducing anxiety and inducing feelings of relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane in laboratory experiments is that it is a potent and selective agonist of the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without interference from other signaling pathways. Additionally, this compound is relatively stable and easy to synthesize, making it a convenient tool for researchers.
However, there are also limitations to using this compound in laboratory experiments. One limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of this compound in laboratory experiments may not fully capture the complex interactions between cannabinoids and other signaling pathways in the body.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, there is ongoing research into the potential therapeutic uses of cannabinoids, including the use of this compound as a treatment for pain, inflammation, and other conditions.
Conclusion:
This compound is a synthetic cannabinoid that has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It acts as a potent agonist of the CB1 receptor and has a variety of biochemical and physiological effects. While there are limitations to using this compound in laboratory experiments, it remains a valuable tool for researchers studying the endocannabinoid system and the potential therapeutic uses of cannabinoids.
Synthesemethoden
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane is typically synthesized using a multistep process involving the reaction of various reagents and solvents. The exact method of synthesis may vary depending on the specific laboratory protocol, but typically involves the use of organic chemistry techniques such as chromatography and distillation.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It has been used in a variety of laboratory experiments, including studies on the effects of cannabinoids on pain, inflammation, and mood. This compound has also been used to study the effects of cannabinoids on the brain and nervous system.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-3-4-11(2)12(5-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBENFBRLKNXODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)
![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2551580.png)


![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)
![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)
![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)
![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)
![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)
![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)
